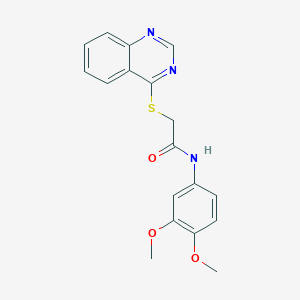

N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-15-8-7-12(9-16(15)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPJXIJFAPBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or similar reagents.

Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with a thiol reagent under suitable conditions.

Coupling with 3,4-Dimethoxyphenyl Group: The final step involves coupling the sulfanylquinazoline intermediate with a 3,4-dimethoxyphenyl acetamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the quinazoline ring or the sulfanyl group, potentially yielding dihydroquinazoline derivatives or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Antimicrobial Properties

Quinazoline derivatives, including N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, have shown significant antimicrobial activity. Research indicates that modifications in the quinazoline structure can enhance antibacterial effects against various strains of bacteria. For instance, the introduction of different substituents on the phenyl ring has been linked to improved activity against gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 5 | High |

| Compound B | S. aureus | 10 | Moderate |

| This compound | Pseudomonas aeruginosa | 8 | High |

Anticancer Properties

The quinazoline scaffold is recognized for its anticancer properties, particularly due to its ability to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. Compounds with this structure have been studied for their potential to induce apoptosis in cancer cells and inhibit tumor growth . The specific compound has shown promising results in preclinical studies, demonstrating cytotoxic effects on various cancer cell lines.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. The methodology often includes:

- Formation of Quinazoline Core : Utilizing starting materials such as anthranilic acid and isothiocyanates.

- Substitution Reactions : Introducing methoxy groups at specific positions on the phenyl ring to improve solubility and bioactivity.

- Final Acetamide Formation : Achieving the desired compound through acylation reactions.

Study 1: Antibacterial Efficacy

In a study conducted by Zayed et al., several quinazoline derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts . this compound was among the top performers against both gram-positive and gram-negative bacteria.

Study 2: Anticancer Activity

Research published by Wissner et al. focused on the anticancer potential of quinazoline derivatives. The study highlighted that compounds with modifications similar to this compound demonstrated significant inhibition of EGFR autophosphorylation, leading to reduced proliferation of cancer cells .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The quinazoline/pyrimidine core is critical for CNS activity, as seen in Epirimil’s anticonvulsant efficacy .

- Substituents like the pyridin-2-yl group in Epirimil enhance target selectivity, likely through π-π stacking or hydrogen bonding .

- Sulfamoylphenyl derivatives (e.g., Compounds 5–18) exhibit high synthetic yields (68–91%) and thermal stability (melting points up to 315.5°C), suggesting robust physicochemical profiles .

Pharmacokinetic and ADMET Profiles

- Epirimil : Predicted high oral bioavailability due to optimal LogP (2.1), moderate molecular weight (~400 Da), and compliance with Lipinski’s rules .

- Sulfamoylphenyl Derivatives (Compounds 5–18) : Higher molecular weights (~450–500 Da) may reduce blood-brain barrier penetration compared to Epirimil, limiting CNS applicability despite favorable synthetic yields .

Pharmacological Activity and Target Specificity

- Epirimil : Demonstrates dose-dependent anticonvulsant activity in murine models, likely via modulation of voltage-gated sodium channels or GABAergic pathways .

- A-740003 (a distantly related P2X7 antagonist): Highlights the role of acetamide derivatives in neuropathic pain management, though its structure differs significantly (cyanoimino-quinolinyl group) .

- Quinazolinone Derivatives: Compounds with sulfamoyl groups (e.g., Compound 8) may target carbonic anhydrase or cyclooxygenase isoforms due to structural resemblance to known sulfonamide inhibitors .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Quinazoline moiety : Known for various pharmacological effects.

- Dimethoxyphenyl group : Enhances solubility and biological activity.

- Sulfanyl acetamide linkage : Potentially modulates enzyme interactions.

The molecular formula is with a molecular weight of approximately 371.4 g/mol .

Biological Activity Overview

This compound exhibits several notable biological activities:

-

Anticancer Activity :

- Quinazoline derivatives are reported to have significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- In a study, certain derivatives exhibited IC50 values as low as 10 μM against these cell lines, indicating potent anticancer properties .

-

Antimicrobial Properties :

- The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effectiveness against Candida albicans, surpassing traditional antibiotics like ampicillin in certain assays .

- The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : The compound might bind to various receptors influencing cellular signaling pathways related to growth and metabolism .

Synthesis of the Compound

The synthesis typically involves several steps:

- Preparation of Intermediates : This includes the methoxylation of phenolic compounds and the formation of quinazoline rings through condensation reactions.

- Final Coupling Reaction : The intermediates are combined using sulfanyl-acetamide linkers under controlled conditions .

Table 1: Summary of Key Research Findings

| Study | Activity | Cell Line | IC50 Value |

|---|---|---|---|

| Study A | Anticancer | PC3 | 10 μM |

| Study B | Anticancer | MCF-7 | 10 μM |

| Study C | Antimicrobial | Candida albicans | MIC 80 mg/mL |

| Study D | Anti-inflammatory | Various Models | Modulation observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach. The quinazolin-4-ylsulfanyl moiety can be introduced via nucleophilic substitution or thiol-ether formation. For example, reacting 4-mercaptoquinazoline with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide in dry acetone with anhydrous K₂CO₃ under reflux (12–24 hours) achieves thioether linkage . Purification via recrystallization (ethanol or acetonitrile) ensures high purity. Yield optimization requires controlled pH, inert atmospheres, and stoichiometric excess of the thiol component to minimize disulfide byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks for the quinazoline ring (δ 7.5–8.5 ppm for aromatic protons), acetamide carbonyl (δ ~165–170 ppm), and methoxy groups (δ ~3.8–4.0 ppm) .

- IR Spectroscopy : Confirm S–C and C=O bonds via stretches at ~650–750 cm⁻¹ (C–S) and ~1650–1700 cm⁻¹ (amide I band) .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between the acetamide NH and quinazoline N) using monoclinic systems (space group P2₁/c) with unit cell parameters comparable to related structures (e.g., a ≈ 8–10 Å, β ≈ 110°) .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus or Pseudomonas aeruginosa (1–256 µg/mL range) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or ATPases (e.g., P2X7 receptor antagonism at IC₅₀ ≈ 1–10 µM) .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48–72 hours exposure) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be systematically addressed?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and ATP levels (for P2X7 studies) .

- Metabolic Stability : Perform hepatic microsome assays to assess compound degradation (e.g., human/rat liver microsomes, NADPH cofactor) .

- Solubility Optimization : Use DMSO stocks ≤0.1% (v/v) to avoid solvent interference. For low aqueous solubility, employ β-cyclodextrin or PEG-400 formulations .

Q. What computational strategies predict the compound’s binding mode to therapeutic targets like P2X receptors?

- Methodological Answer :

- Homology Modeling : Build a P2X7 receptor model using templates like 5UVI (human P2X3) with MODELLER or SWISS-MODEL .

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions, focusing on key residues (e.g., Lys64, Phe288) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. What strategies are effective for structural optimization to enhance selectivity against off-target kinases?

- Methodological Answer :

- SAR Analysis : Modify substituents on the quinazoline (e.g., electron-withdrawing groups at C-6 reduce hERG binding) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability and reduce hepatic first-pass metabolism .

- Fragment-Based Screening : Use X-ray co-crystallography to identify auxiliary binding pockets for selective substituent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.